3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-methylphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-methylbenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Quinoxaline: Another diazanaphthalene with a similar structure but different biological activities.
Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.
Uniqueness
3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
InChI Key |
BCDBXRGJKSUXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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